ethyl (E)-2-cyano-3-methylpent-2-enoate
Overview
Description
Ethyl (E)-2-cyano-3-methylpent-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group and an ethyl ester function, which contribute to its reactivity and make it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of ethyl (E)-2-cyano-3-methylpent-2-enoate and related compounds has been explored through different methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], which yields moderate yields of ethyl 2-cyano-3-alkoxypent-2-enoates . Another method includes the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce derivatives of ethyl (E)-2-cyano-3-methylpent-2-enoate .
Molecular Structure Analysis
The molecular structure of ethyl (E)-2-cyano-3-methylpent-2-enoate derivatives has been determined using X-ray crystallography, revealing structural distortions due to steric hindrance . Density functional theory (DFT) calculations have been employed to elucidate the solid-state structure and conformation, as well as spectroscopic properties of these compounds . The geometrical parameters obtained from these studies are consistent with experimental data, providing insight into the conformational behavior of the molecule .
Chemical Reactions Analysis
Ethyl (E)-2-cyano-3-methylpent-2-enoate undergoes various chemical reactions, including Diels-Alder reactions, which have been described for its derivatives. For instance, ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, a related compound, reacts with electron-rich dienophiles under mild conditions to give cycloadducts with high regio- and endo-selectivities . Additionally, the deprotonation and reprotonation of ethyl (E)-2-alkenoates can lead to the migration of the double bond, yielding isomers as major products .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (E)-2-cyano-3-methylpent-2-enoate derivatives have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis . Theoretical calculations have also been performed to analyze the vibrational frequencies, molecular orbitals, and non-linear optical properties . These studies provide valuable information on the stability, charge transfer, and potential sites for nucleophilic and electrophilic attacks within the molecule .
Scientific Research Applications
Crystal Packing Studies
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, has been studied for its unique crystal packing, utilizing rare N⋯π and O⋯π interactions, and forming distinct molecular arrangements such as zigzag double-ribbons and 1-D double-columns (Zhang, Wu, & Zhang, 2011).
Structural Analysis and Synthesis
The E- and Z-isomers of Ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized and structurally determined through X-ray crystallography. Density functional theory calculations were performed to elucidate their solid-state structure and conformation (Seino et al., 2017).
Chemical Reaction Mechanisms
A study on the thermal reaction of related compounds with coenzyme NADH models demonstrated unique mechanisms, such as debromination and cyclopropanation, providing insights into complex chemical reaction pathways (Fang, Liu, Wang, & Ke, 2006).
Spectrometric Characterization
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, has been characterized spectrometrically using IR, UV, and NMR techniques, enhancing the understanding of its structural properties (Johnson et al., 2006).
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) studies on isomeric compounds of ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate have been conducted to determine the geometry of different isomers, contributing to the field of organic chemistry and molecular structure analysis (Giralt, López, & Álvarez, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-2-cyano-3-methylpent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLDHMXQALQAT-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-cyano-3-methylpent-2-enoate | |
CAS RN |
759-51-3 | |
Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC67978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyano-3-methylpent-2-ene-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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